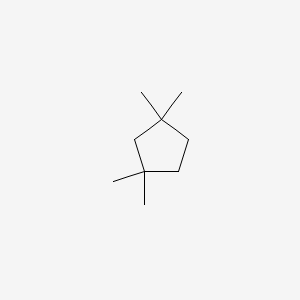

1,1,3,3-Tetramethylcyclopentane

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

50876-33-0 |

|---|---|

Molekularformel |

C9H18 |

Molekulargewicht |

126.24 g/mol |

IUPAC-Name |

1,1,3,3-tetramethylcyclopentane |

InChI |

InChI=1S/C9H18/c1-8(2)5-6-9(3,4)7-8/h5-7H2,1-4H3 |

InChI-Schlüssel |

YWYCGTZNHWYQBD-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CCC(C1)(C)C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,1,3,3-Tetramethylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathways for 1,1,3,3-tetramethylcyclopentane, a saturated hydrocarbon of interest in various fields of chemical research. Due to its unique gem-dimethyl substituted cyclopentane (B165970) core, this molecule serves as a valuable building block and a model compound for studying steric effects and reaction mechanisms. This document outlines the primary synthetic strategies, presents detailed experimental protocols where available in scientific literature, and includes quantitative data to facilitate reproducibility and further investigation.

Introduction to this compound

This compound is a cyclic alkane with the chemical formula C₉H₁₈ and a molecular weight of 126.24 g/mol .[1][2] Its structure consists of a five-membered ring substituted with two methyl groups on the first and third carbon atoms. This arrangement of gem-dimethyl groups imparts significant steric hindrance and unique conformational properties to the molecule.

Physical and Chemical Properties:

-

Boiling Point: Approximately 138-140 °C

-

Appearance: Colorless liquid

Synthetic Pathways

The synthesis of this compound is not as widely documented as that of other cyclic hydrocarbons. However, several logical synthetic routes can be devised based on established organic chemistry principles. The most plausible methods include the alkylation of a suitable cyclopentane precursor and the catalytic hydrogenation of a corresponding unsaturated analog.[1]

Alkylation of 1,3-Dicarbonyl Compounds and Subsequent Transformations

A versatile and common approach to constructing highly substituted carbocycles involves the alkylation of active methylene (B1212753) compounds, such as 1,3-dicarbonyls. This strategy allows for the sequential introduction of alkyl groups, followed by cyclization and reduction to afford the desired cycloalkane.

Logical Relationship: Alkylation Pathway

Caption: Alkylation and cyclization approach to the target molecule.

Catalytic Hydrogenation of a Tetramethylcyclopentene Precursor

Another viable pathway is the catalytic hydrogenation of a corresponding unsaturated precursor, such as 1,1,3,3-tetramethylcyclopentene or a related isomer. This method is often efficient and clean, provided a suitable method for the synthesis of the precursor is available.

Experimental Workflow: Hydrogenation Pathway

Caption: General workflow for the synthesis via hydrogenation.

Experimental Protocols

While specific literature detailing the synthesis of this compound is scarce, the following protocols are based on analogous transformations for structurally similar compounds and represent plausible methods for its preparation.

Proposed Synthesis via Alkylation of a 1,3-Diketone

This protocol is a hypothetical adaptation of standard procedures for the synthesis of substituted cyclopentanes.

Step 1: Double Alkylation of Dimedone (5,5-Dimethylcyclohexane-1,3-dione)

-

Objective: To introduce two methyl groups at the 2-position of a cyclic 1,3-diketone. While dimedone is a six-membered ring, the principle of double alkylation of the active methylene group is analogous to what would be required for a five-membered ring precursor.

-

Reagents:

-

Dimedone

-

Sodium ethoxide (or another suitable base)

-

Methyl iodide (or dimethyl sulfate)

-

Anhydrous ethanol (B145695) (as solvent)

-

-

Procedure:

-

Dissolve dimedone in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

Add a solution of sodium ethoxide in ethanol dropwise to the stirred solution of dimedone.

-

After the formation of the enolate is complete, add methyl iodide dropwise.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Repeat the deprotonation and alkylation steps to introduce the second methyl group.

-

Cool the reaction mixture, remove the solvent under reduced pressure, and work up the product by extraction.

-

Purify the resulting 2,2,5,5-tetramethylcyclohexane-1,3-dione by recrystallization or column chromatography.

-

Step 2: Ring Contraction (if starting from a cyclohexane (B81311) derivative)

-

This step is complex and would likely involve a multi-step sequence such as a Favorskii rearrangement, which is beyond the scope of a standard protocol and would require significant optimization. A more direct approach starting from a five-membered ring is preferable.

Step 3: Wolff-Kishner or Clemmensen Reduction of the Diketone

-

Objective: To reduce the carbonyl groups of the cyclic diketone to methylene groups.

-

Wolff-Kishner Reduction:

-

Reagents:

-

The tetramethylated cyclic diketone

-

Hydrazine (B178648) hydrate

-

Potassium hydroxide (B78521) (or sodium hydroxide)

-

A high-boiling solvent (e.g., diethylene glycol)

-

-

Procedure:

-

Place the diketone, hydrazine hydrate, and diethylene glycol in a round-bottom flask fitted with a reflux condenser.

-

Heat the mixture to form the hydrazone.

-

Add potassium hydroxide and heat to a higher temperature to effect the reduction and distill off water.

-

Reflux until the evolution of nitrogen ceases.

-

Cool the mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ether or pentane).

-

Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent.

-

Purify the resulting this compound by distillation.

-

-

Quantitative Data

| Synthesis Step | Starting Material | Product | Reagents | Conditions | Yield (%) | Purity (%) | Analytical Method |

| Double Alkylation | 1,3-Cyclopentanedione | 2,2-Dimethyl-1,3-cyclopentanedione | NaH, CH₃I | THF, 0 °C to rt | - | - | GC-MS, NMR |

| Second Alkylation | 2,2-Dimethyl-1,3-cyclopentanedione | 2,2,4,4-Tetramethyl-1,3-cyclopentanedione | NaH, CH₃I | THF, 0 °C to rt | - | - | GC-MS, NMR |

| Reduction | 2,2,4,4-Tetramethyl-1,3-cyclopentanedione | This compound | N₂H₄·H₂O, KOH | Diethylene glycol, reflux | - | - | GC-MS, NMR |

| Hydrogenation | 1,1,3,3-Tetramethylcyclopentene | This compound | H₂, Pd/C | Ethanol, rt, 1 atm | >95 (typical) | >99 (typical) | GC-MS, NMR |

Conclusion

The synthesis of this compound, while not extensively documented, can be approached through established synthetic methodologies. The alkylation of 1,3-dicarbonyl compounds followed by reduction, and the catalytic hydrogenation of an unsaturated precursor, represent the most promising routes. Further research and experimental validation are necessary to optimize these pathways and to fully characterize the quantitative aspects of the synthesis. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to develop robust and efficient methods for the preparation of this sterically hindered cycloalkane.

References

An In-depth Technical Guide to the Physicochemical Properties of 1,1,3,3-Tetramethylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetramethylcyclopentane is a saturated cyclic hydrocarbon with the molecular formula C₉H₁₈.[1][2] As a non-polar organic compound, its physical and chemical characteristics are of interest in various fields, including organic synthesis, materials science, and as a potential solvent or fuel component. This guide provides a comprehensive overview of the known physicochemical properties of this compound, supported by experimental data and detailed methodologies for property determination.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₉H₁₈[1][2] |

| Molecular Weight | 126.24 g/mol [1] |

| CAS Registry Number | 50876-33-0[1][2] |

| Canonical SMILES | CC1(CCC(C1)(C)C)C[1] |

| InChI | InChI=1S/C9H18/c1-8(2)5-6-9(3,4)7-8/h5-7H2,1-4H3[1] |

| InChIKey | YWYCGTZNHWYQBD-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and physical processes.

| Property | Value | Conditions |

| Boiling Point | ~118 °C (391 K) | Standard atmospheric pressure |

| Melting Point | ~-88.4 °C (185 K) | |

| Density | Data not available | |

| Vapor Pressure | Data not available | |

| Refractive Index | Data not available | |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents (e.g., hexane, toluene) |

Synthesis

While a specific, detailed synthesis protocol for this compound is not widely documented, a plausible synthetic route can be inferred from general methods for the synthesis of substituted cyclopentanes. One potential approach is the dialkylation of a cyclopentanone (B42830) derivative followed by reduction.

A generalized synthetic approach could involve:

-

Alkylation: Reaction of 1,3-cyclopentanedione (B128120) with a methylating agent (e.g., methyl iodide) in the presence of a strong base to introduce the four methyl groups at the 1 and 3 positions.

-

Reduction: The resulting tetramethylated diketone can then be reduced to the corresponding alkane. A common method for this transformation is the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) or the Clemmensen reduction (using amalgamated zinc and hydrochloric acid).

Due to the lack of a specific published procedure, the following diagram illustrates a conceptual synthetic pathway.

Caption: A conceptual pathway for the synthesis of this compound.

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination of physicochemical properties. Below are detailed methodologies for key experiments.

Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for determining the boiling point of a small volume of a liquid sample.

Apparatus:

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Clamp and stand

Procedure:

-

Add approximately 0.5 mL of this compound to the small test tube.

-

Place the capillary tube, with the sealed end up, into the test tube containing the liquid.

-

Attach the test tube to the thermometer using a rubber band or a small piece of wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the heating apparatus. The liquid level in the test tube should be below the level of the heating medium.

-

Heat the apparatus slowly and observe the capillary tube. As the liquid heats, air will be expelled from the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.

-

Record the temperature at which the rapid stream of bubbles is observed. This is the boiling point of the liquid.

-

Allow the apparatus to cool slowly. The liquid will be drawn back into the capillary tube when the temperature drops just below the boiling point, which can also be noted as a confirmation.

Caption: Workflow for the determination of boiling point using the micro-reflux method.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a flask with a precisely known volume.

Apparatus:

-

Pycnometer (e.g., 10 mL or 25 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature bath

-

Thermometer

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Weigh the empty, dry pycnometer on the analytical balance and record its mass (m₁).

-

Fill the pycnometer with distilled water and place it in the constant temperature bath set to a specific temperature (e.g., 20 °C) until the water reaches thermal equilibrium.

-

Carefully adjust the volume of the water to the calibration mark on the pycnometer.

-

Remove the pycnometer from the bath, dry the outside, and weigh it. Record the mass of the pycnometer filled with water (m₂).

-

Empty and dry the pycnometer again.

-

Fill the pycnometer with this compound and bring it to the same constant temperature as the water.

-

Adjust the volume to the calibration mark, dry the outside, and weigh the pycnometer filled with the sample liquid. Record this mass (m₃).

-

The density of the liquid (ρ_liquid) can be calculated using the following formula:

ρ_liquid = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

where ρ_water is the known density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a fundamental physical property that can be measured with high precision using an Abbe refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Light source (typically a sodium lamp, λ = 589 nm)

-

Dropper or pipette

Procedure:

-

Turn on the refractometer and the constant temperature water circulator, setting the circulator to the desired temperature (e.g., 20 °C). Allow the instrument to equilibrate.

-

Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Open the prism of the refractometer and clean the surfaces of both the illuminating and refracting prisms with a soft tissue and a suitable solvent (e.g., ethanol (B145695) or acetone), then allow them to dry completely.

-

Place a few drops of this compound onto the surface of the lower prism.

-

Close the prisms firmly.

-

Look through the eyepiece and adjust the coarse and fine adjustment knobs until the field of view is divided into a light and a dark section.

-

Rotate the knob that adjusts the Amici prisms to eliminate any color fringe at the borderline, making the borderline sharp and achromatic.

-

Adjust the main scale until the sharp borderline is centered on the crosshairs in the eyepiece.

-

Read the refractive index from the scale.

-

Clean the prisms thoroughly after the measurement.

Safety and Handling

A Safety Data Sheet (SDS) for a similar compound indicates that this compound should be handled with care. It is a flammable liquid and vapor.[3] Inhalation may cause drowsiness or dizziness.[3] It is important to handle this compound in a well-ventilated area, away from heat, sparks, and open flames.[3] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[3]

Spectroscopic Data

The NIST Chemistry WebBook provides spectroscopic data for this compound, including mass spectrometry and infrared (IR) spectroscopy data, which can be used for its identification and characterization.[4][5][6]

Conclusion

This technical guide has summarized the key physicochemical properties of this compound. While some experimental data are available, further research is needed to accurately determine properties such as density, vapor pressure, and refractive index under various conditions. The provided experimental protocols offer a framework for obtaining this valuable data. The information presented here serves as a foundational resource for researchers and professionals working with this compound.

References

- 1. This compound | C9H18 | CID 123522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclopentane, 1,1,3,3-tetramethyl- [webbook.nist.gov]

- 3. Access to diversely substituted cyclopentanones via catalytic cyclopropane-ketene cycloaddition - American Chemical Society [acs.digitellinc.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cyclopentane, 1,1,3,3-tetramethyl- [webbook.nist.gov]

- 6. Cyclopentane, 1,1,3,3-tetramethyl- [webbook.nist.gov]

The Steric Hindrance Effects of 1,1,3,3-Tetramethylcyclopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,3,3-Tetramethylcyclopentane, a saturated cyclic hydrocarbon, presents a fascinating case study in steric hindrance due to the presence of two pairs of geminal dimethyl groups on its five-membered ring. This technical guide provides an in-depth analysis of the steric effects imparted by this substitution pattern, drawing upon theoretical principles and experimental data from analogous compounds. While direct quantitative experimental data for this compound is limited in publicly available literature, this guide extrapolates its conformational behavior, reactivity, and potential applications in drug discovery by examining relevant concepts such as the Thorpe-Ingold effect and the well-documented conformational analysis of similarly substituted cycloalkanes. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development by providing a comprehensive overview of the anticipated steric properties of this unique molecule and the methodologies to study them.

Introduction: The Significance of Steric Hindrance

Steric hindrance is a fundamental concept in chemistry, referring to the spatial arrangement of atoms within a molecule and the influence this has on its shape, reactivity, and interactions with other molecules. The strategic incorporation of bulky substituents is a powerful tool in chemical synthesis and drug design. It can be used to control reaction selectivity, stabilize reactive intermediates, and modulate the biological activity of a molecule by enforcing a specific conformation that is optimal for binding to a biological target.

The this compound scaffold is of particular interest due to the pronounced steric bulk conferred by the four methyl groups. These geminal dimethyl groups significantly restrict the conformational flexibility of the cyclopentane (B165970) ring and create a sterically crowded environment that can profoundly influence the molecule's chemical and physical properties.

Theoretical Framework: The Thorpe-Ingold Effect

The Thorpe-Ingold effect, also known as the gem-dimethyl effect, provides a theoretical basis for understanding the impact of geminal substitution on reaction rates and equilibria, particularly in ring-closing reactions. The effect posits that the presence of gem-dimethyl groups on a carbon chain increases the probability of cyclization.[1][2] This is attributed to a decrease in the internal bond angle between the substituents, which in turn brings the reactive ends of the chain closer together, thus favoring intramolecular reactions.[1] This principle is a key consideration when predicting the reactivity of systems containing the this compound moiety.

References

Conformational Landscape of 1,1,3,3-Tetramethylcyclopentane: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,3,3-Tetramethylcyclopentane, a substituted cycloalkane, presents a compelling case study in conformational analysis due to the interplay of ring strain and steric hindrance imposed by its gem-dimethyl groups. This technical guide delves into the conformational preferences of this molecule, drawing upon established principles of cyclopentane (B165970) stereochemistry and computational chemistry. While specific experimental data for this molecule is limited in publicly available literature, this document provides a comprehensive theoretical framework, outlines detailed experimental and computational protocols for its characterization, and presents illustrative data to guide further research.

Introduction: The Puckered World of Cyclopentanes

Unlike their six-membered cyclohexane (B81311) counterparts that predominantly adopt a strain-free chair conformation, cyclopentane rings are in a constant state of dynamic puckering to alleviate torsional strain arising from eclipsed C-H bonds in a planar conformation. This puckering gives rise to two primary, non-planar conformations of low energy: the envelope (C_s symmetry) and the half-chair (C_2 symmetry) . These conformers rapidly interconvert through a process known as pseudorotation, which involves a low energy barrier.

For substituted cyclopentanes like this compound, the presence of bulky substituents significantly influences the conformational equilibrium, favoring conformations that minimize steric interactions.

Conformational Isomers of this compound

The two principal low-energy conformations of this compound are the envelope and the half-chair forms. The steric bulk of the four methyl groups plays a crucial role in determining the relative stability of the various possible envelope and half-chair conformers.

Envelope Conformation

In the envelope conformation, four of the carbon atoms are coplanar, while the fifth is out of the plane, resembling a flap. For this compound, several envelope conformers are possible, depending on which carbon atom is out of the plane. The relative energies of these conformers would be dictated by the steric interactions between the methyl groups.

Half-Chair Conformation

The half-chair conformation has three adjacent carbon atoms in a plane, with the other two carbons displaced on opposite sides of the plane. This conformation possesses a C_2 axis of symmetry. Similar to the envelope form, multiple half-chair conformers are possible, with their relative stabilities governed by the minimization of steric strain between the methyl substituents.

Quantitative Conformational Analysis (Illustrative Data)

Due to the absence of specific experimental or computational data for this compound in the reviewed literature, the following tables present illustrative quantitative data based on computational studies of cyclopentane and general principles of conformational analysis. These values serve as a guide for what to expect in a detailed study.

Table 1: Calculated Relative Energies and Key Dihedral Angles of this compound Conformers (Illustrative)

| Conformer | Relative Energy (kcal/mol) | C1-C2-C3-C4 Dihedral Angle (°) | C2-C3-C4-C5 Dihedral Angle (°) |

| Envelope (C_s) | 0.0 | ~40 | ~0 |

| Half-Chair (C_2) | ~0.5 | ~25 | ~-40 |

| Planar (D_5h) | ~5.0 | 0 | 0 |

Note: The relative energies are hypothetical and would need to be determined by specific computational or experimental studies. The dihedral angles are approximate values based on the general conformations of cyclopentane.

Table 2: Illustrative Bond Lengths and Angles for the Most Stable Conformer (Envelope)

| Parameter | Value |

| C-C Bond Length (Å) | 1.54 |

| C-H Bond Length (Å) | 1.10 |

| C-C-C Bond Angle (°) | 104-106 |

| H-C-H Bond Angle (°) | 108-110 |

Note: These values are typical for cycloalkanes and would require precise calculation for this compound.

Experimental and Computational Protocols

A thorough conformational analysis of this compound would necessitate a combination of experimental and computational techniques.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To determine the dominant conformation in solution and potentially measure the energy barrier of interconversion.

-

Methodology:

-

Sample Preparation: Dissolve a high-purity sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) at a concentration of approximately 10-20 mg/mL.

-

¹H and ¹³C NMR Spectra Acquisition: Record high-resolution ¹H and ¹³C NMR spectra at room temperature using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Advanced NMR Experiments: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the assignment of proton and carbon signals.

-

Variable Temperature (VT) NMR: Record a series of ¹H NMR spectra over a wide temperature range (e.g., from -80 °C to 100 °C). At low temperatures, the interconversion between conformers may slow down sufficiently to observe separate signals for each conformer.

-

Data Analysis: Analyze the coupling constants (³J_HH) from the high-resolution ¹H NMR spectra. The magnitude of these coupling constants is related to the dihedral angles between the coupled protons via the Karplus equation, providing insights into the ring's pucker. Coalescence of signals in the VT-NMR spectra can be used to calculate the free energy of activation (ΔG‡) for the conformational interconversion using the Eyring equation.

-

Computational Protocols

Molecular Mechanics (MM) and Quantum Mechanics (QM) Calculations:

-

Objective: To determine the geometries, relative energies, and interconversion barriers of the different conformers.

-

Methodology:

-

Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94, AMBER) to identify all possible low-energy conformers.

-

Geometry Optimization: Optimize the geometry of each identified conformer using a more accurate method, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Frequency Calculations: Perform frequency calculations on the optimized geometries at the same level of theory to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and entropy).

-

Transition State Search: Locate the transition state structures connecting the low-energy conformers using methods like the synchronous transit-guided quasi-Newton (STQN) method.

-

Intrinsic Reaction Coordinate (IRC) Calculations: Perform IRC calculations to verify that the located transition states connect the intended minima.

-

Energy Profile: Construct a potential energy surface diagram illustrating the relative energies of the conformers and the energy barriers for their interconversion.

-

Visualization of Conformational Pathways

The following diagrams, generated using the DOT language, illustrate the key conformational concepts.

Conclusion

The conformational analysis of this compound is a nuanced challenge that requires a synergistic approach combining high-level computational modeling and advanced NMR spectroscopic techniques. While definitive experimental data remains to be published, the theoretical framework presented in this guide provides a robust foundation for future investigations. Understanding the conformational landscape of such substituted cycloalkanes is paramount for predicting their reactivity, physical properties, and potential applications in fields ranging from materials science to drug design. The detailed protocols outlined herein offer a clear roadmap for researchers to elucidate the precise conformational dynamics of this intriguing molecule.

Spectroscopic Analysis of 1,1,3,3-Tetramethylcyclopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,1,3,3-tetramethylcyclopentane, a saturated monocyclic hydrocarbon. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the methodologies for their acquisition. This information is crucial for the structural elucidation, identification, and quality control of this compound in research and industrial settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR spectra are essential for confirming its unique symmetric structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by its simplicity, which is a direct consequence of the molecule's high degree of symmetry. The spectrum is expected to show three distinct signals, all of which are singlets due to the absence of adjacent protons for spin-spin coupling.[1][2]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| A | ~1.05 | Singlet | 12H | 4 x -CH₃ |

| B | ~1.35 | Singlet | 4H | 2 x -CH₂- (C2, C5) |

| C | ~1.55 | Singlet | 2H | 1 x -CH₂- (C4) |

Note: The chemical shifts presented are predicted values and may vary slightly in experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum further corroborates the structure of this compound. Due to the molecular symmetry, the spectrum displays a limited number of signals, each corresponding to a unique carbon environment. A reference to the ¹³C NMR spectrum can be found on PubChem, which indicates its availability on SpectraBase.[3]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~30.5 | -C(CH₃)₂- (C1, C3) |

| 2 | ~31.0 | -CH₃ |

| 3 | ~48.0 | -CH₂- (C2, C5) |

| 4 | ~50.0 | -CH₂- (C4) |

Note: The chemical shifts presented are predicted values and may vary slightly in experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of an alkane like this compound is characterized by the presence of C-H stretching and bending vibrations. The spectrum is available on the NIST WebBook.[4][5][6]

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 2850 | Strong | C-H stretch (from -CH₃ and -CH₂-) |

| 1465 | Medium | C-H bend (from -CH₂-) |

| 1365 | Medium | C-H bend (from -CH₃) |

| ~1380 and ~1365 | Weak | Gem-dimethyl group splitting |

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. The electron ionization (EI) mass spectrum of this compound provides information about its molecular weight and fragmentation pattern, which can be used for structural confirmation. The mass spectrum is available in the NIST Mass Spectrometry Data Center and is referenced on PubChem.[3]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Possible Fragment |

| 126 | Low | [M]⁺ (Molecular Ion) |

| 111 | Moderate | [M - CH₃]⁺ |

| 70 | High | [C₅H₁₀]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 41 | Base Peak | [C₃H₅]⁺ |

Experimental Protocols

The following sections describe generalized experimental methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A dilute solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃) to a concentration of approximately 5-25 mg/mL. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance series or similar, operating at a proton frequency of 300 MHz or higher) is used.

¹H NMR Acquisition: The spectrum is acquired using a standard single-pulse experiment. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence (e.g., zgpg30). Key parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 to 1024) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

IR Spectroscopy

Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used. The instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum. A typical spectrum is recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry

Sample Introduction: For a volatile compound like this compound, sample introduction is typically performed using a gas chromatography (GC) system coupled to the mass spectrometer (GC-MS). This allows for the separation of the analyte from any impurities before it enters the ion source.

Ionization: Electron ionization (EI) is the standard method. The sample molecules are bombarded with a beam of electrons with a typical energy of 70 eV, causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier or other suitable detector records the abundance of each ion. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z value.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. Solved Consider the expected 1H NMR spectrum of | Chegg.com [chegg.com]

- 2. Solved Consider the expected 1H NMR spectrum of | Chegg.com [chegg.com]

- 3. This compound | C9H18 | CID 123522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclopentane, 1,1,3,3-tetramethyl- [webbook.nist.gov]

- 5. Cyclopentane, 1,1,3,3-tetramethyl- [webbook.nist.gov]

- 6. Cyclopentane, 1,1,3,3-tetramethyl- [webbook.nist.gov]

An In-depth Technical Guide to 1,1,3,3-Tetramethylcyclopentane (CAS 50876-33-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetramethylcyclopentane, identified by the CAS number 50876-33-0, is a saturated cyclic hydrocarbon.[1][2] This technical guide provides a comprehensive overview of its physicochemical properties, and current suppliers. Notably, as of the date of this document, there is a significant lack of publicly available scientific literature detailing the specific biological activities, mechanisms of action, or established experimental protocols for this compound.

However, the cyclopentane (B165970) scaffold is a recognized structural motif in medicinal chemistry, serving as a core component in various therapeutic agents.[3][4][5] This guide will, therefore, also explore the broader context of cyclopentane derivatives in drug discovery and propose a generalized experimental workflow for the initial biological screening of this compound, should a researcher wish to investigate its potential therapeutic relevance.

Core Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This data is crucial for its handling, characterization, and use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 50876-33-0 | [1][2] |

| Molecular Formula | C₉H₁₈ | [1][2] |

| Molecular Weight | 126.24 g/mol | [1][6] |

| IUPAC Name | This compound | [1] |

| Synonyms | Cyclopentane, 1,1,3,3-tetramethyl- | [1] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 149.42 °C (estimate) | [7] |

| Melting Point | -88.29 °C | [7] |

| Density | 0.7469 g/cm³ | [7] |

| Refractive Index | 1.4100 | [7] |

| Flash Point | 17.9 °C | |

| Vapor Pressure | 20.3 mmHg at 25 °C | |

| LogP (calculated) | 3.223 |

The Cyclopentane Scaffold in Drug Discovery

The cyclopentane ring is a versatile scaffold in medicinal chemistry due to its conformational flexibility and ability to present substituents in well-defined spatial orientations.[3][5] It is a key structural element in a number of approved drugs and natural products.[4][5]

-

Carbocyclic Nucleoside Analogues: The cyclopentane ring can act as a bioisostere for the furanose sugar in nucleosides, leading to carbocyclic nucleoside analogues with enhanced metabolic stability.[4] These are prominent in antiviral therapies.

-

Prostaglandins: Many prostaglandins, which are involved in inflammation and other physiological processes, are based on a cyclopentane core.[4]

-

Anticancer Agents: The cyclopentenone moiety, an unsaturated version of the cyclopentane ring, is a feature in several compounds with demonstrated anticancer activity.[8]

The potential of this compound in this context is currently unexplored. Its specific tetramethyl substitution pattern creates a unique steric and electronic profile that could be investigated for interactions with biological targets.

Hypothetical Biological Screening Workflow

Given the absence of biological data for this compound, a generalized, multi-tiered screening cascade is proposed below. This workflow outlines a logical progression from initial broad-based assays to more specific mechanistic studies.

Experimental Protocols: A Generalized Approach

Detailed experimental protocols would be contingent on the outcomes of the initial screening. Below are generalized methodologies for the primary screening phase.

1. Cytotoxicity Assay (MTT-based)

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells is quantified spectrophotometrically.

-

Methodology:

-

Cell Plating: Seed human cancer cell lines (e.g., HeLa, A549) and a non-cancerous cell line (e.g., HEK293) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 24-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

-

2. Receptor Binding Assay (Radioligand-based)

-

Principle: This assay measures the ability of a compound to displace a known radiolabeled ligand from its receptor, indicating a binding interaction.

-

Methodology:

-

Membrane Preparation: Prepare cell membrane fractions expressing the target receptor.

-

Binding Reaction: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., ³H-labeled) and varying concentrations of this compound.

-

Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through a filter mat.

-

Detection: Measure the radioactivity retained on the filter using a scintillation counter.

-

Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound to determine the Ki (inhibition constant).

-

Logical Decision-Making for Hit Validation

Following the identification of a "hit" from primary screening, a logical decision-making process is crucial to validate the finding and decide on further resource allocation.

Suppliers

This compound (CAS 50876-33-0) is available from several chemical suppliers, primarily for research and development purposes. These include:

It is recommended to request a certificate of analysis from the supplier to confirm the purity and identity of the compound before use in any experimental work.

Safety and Handling

As a flammable liquid, this compound should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition.[11][12][13] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[11][12]

Conclusion

This compound is a readily available chemical compound with well-defined physicochemical properties. While there is a current void in the literature regarding its biological activity, its cyclopentane core suggests that it could be a candidate for biological screening. The generalized workflows and protocols provided in this guide offer a foundational framework for researchers interested in exploring the potential of this and other novel chemical entities in the context of drug discovery and development. Any future research that uncovers biological activity for this compound would be a valuable addition to the scientific literature.

References

- 1. This compound | C9H18 | CID 123522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclopentane, 1,1,3,3-tetramethyl- [webbook.nist.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. benchchem.com [benchchem.com]

- 6. kdpedia.kingdraw.com [kdpedia.kingdraw.com]

- 7. This compound | 50876-33-0 [chemicalbook.com]

- 8. Cyclopentenone: a special moiety for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemical-Suppliers | Product Search [chemical-suppliers.eu]

- 10. guidechem.com [guidechem.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. cpchem.com [cpchem.com]

An In-depth Technical Guide to 1,1,3,3-Tetramethylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetramethylcyclopentane is a saturated monocyclic hydrocarbon. As a cycloalkane, its properties are defined by the five-membered carbon ring and the four methyl group substituents. This technical guide provides a comprehensive overview of its structure, IUPAC nomenclature, physicochemical properties, and available spectral data. Additionally, a generalized synthesis protocol is outlined based on common organic chemistry principles. This document is intended for professionals in research and development who require detailed chemical information.

IUPAC Naming and Structure

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, is This compound .[1]

The naming convention is determined as follows:

-

Parent Chain : The five-membered ring is the parent structure, hence the root name "cyclopentane".

-

Substituents : There are four methyl (-CH₃) groups attached to the ring. The prefix "tetra-" indicates four identical substituents.

-

Numbering : The carbon atoms of the cyclopentane (B165970) ring are numbered to give the substituents the lowest possible locants. Numbering begins at one of the geminally substituted carbons as position 1. This results in two methyl groups at position 1 and two methyl groups at position 3.

The chemical structure is as follows:

-

Molecular Formula : C₉H₁₈[2]

-

SMILES : CC1(CCC(C1)(C)C)C[1]

-

InChI : InChI=1S/C9H18/c1-8(2)5-6-9(3,4)7-8/h5-7H2,1-4H3[1]

The logical relationship for deriving the IUPAC name from the structure is illustrated in the diagram below.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Weight | 126.24 g/mol | [1] |

| CAS Number | 50876-33-0 | [2] |

| Appearance | Not specified, expected to be a colorless liquid | |

| Boiling Point | Data not readily available | [1] |

| Melting Point | Data not readily available | [1] |

| Density | Data not readily available | [1] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data Points | Reference |

| Mass Spectrometry (GC-MS) | m/z of major fragments: Data not fully detailed, but spectrum available. | [1] |

| ¹³C NMR | Spectrum available, specific chemical shifts not detailed in search results. | [1] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectrum available, specific peaks not detailed in search results. | [1][3] |

Experimental Protocols

Generalized Synthesis Method: Dialkylation and Reduction

-

Step 1: α,α'-Dialkylation of Cyclopentanone (B42830).

-

Reaction: Cyclopentanone is treated with a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This is followed by reaction with an alkylating agent, such as methyl iodide, to introduce the first two methyl groups. A second deprotonation and alkylation step would be required to add the subsequent methyl groups. A more direct approach might involve the use of a precursor that already contains some of the methyl groups.

-

-

Step 2: Reduction of the Carbonyl Group (Wolff-Kishner or Clemmensen Reduction).

-

Wolff-Kishner Reduction: The resulting tetramethylcyclopentanone is treated with hydrazine (B178648) (H₂NNH₂) and a strong base (e.g., KOH) at high temperatures to reduce the ketone to a methylene (B1212753) group.

-

Clemmensen Reduction: Alternatively, the ketone can be reduced using amalgamated zinc (Zn(Hg)) in the presence of a strong acid (e.g., HCl).

-

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.

References

In-depth Technical Guide: Theoretical and Computational Studies of 1,1,3,3-Tetramethylcyclopentane

This guide, therefore, provides a foundational overview based on general principles of computational chemistry and experimental techniques relevant to the study of substituted cyclopentanes. The methodologies and workflows presented are standard practices in the field and can be applied to investigate 1,1,3,3-tetramethylcyclopentane.

Molecular Properties and Known Data

This compound is a saturated cyclic hydrocarbon with the molecular formula C₉H₁₈.[1][2] Its structure consists of a five-membered cyclopentane (B165970) ring substituted with two methyl groups on the first and third carbon atoms. This substitution pattern significantly influences the molecule's conformational preferences and physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₈ | PubChem[1] |

| Molecular Weight | 126.24 g/mol | PubChem[1] |

| CAS Number | 50876-33-0 | NIST[2] |

| Boiling Point | ~118 °C | Stenutz[3] |

| Melting Point | ~-88 °C | Stenutz[3] |

| Density | ~0.751 g/mL | Stenutz[3] |

Conformational Analysis of Substituted Cyclopentanes

The cyclopentane ring is not planar and exists in puckered conformations to relieve torsional strain. The two most common conformations are the envelope (Cₛ symmetry) and the twist (C₂ symmetry) . In substituted cyclopentanes like this compound, the steric interactions between the substituents dictate the relative stability of these conformers.

A thorough conformational analysis of this compound would involve computational methods to identify all possible low-energy conformers and determine their relative energies and geometric parameters.

Table 2: Hypothetical Data for Conformational Analysis of this compound

Note: The following data is illustrative and not based on published experimental or computational results. It serves as an example of what a detailed computational study would provide.

| Conformer | Point Group | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| Envelope (Cₛ) | Cₛ | 0.00 | C5-C1-C2-C3 = 25.0, C1-C2-C3-C4 = -40.0 |

| Twist (C₂) | C₂ | 0.5 - 1.5 | C5-C1-C2-C3 = 15.0, C1-C2-C3-C4 = -35.0 |

Predicted Vibrational Spectra

Vibrational spectroscopy, particularly infrared (IR) and Raman spectroscopy, is a powerful tool for identifying molecular structures and conformations. Computational methods, such as Density Functional Theory (DFT), can be used to predict the vibrational frequencies and intensities of different conformers of this compound. These theoretical spectra can then be compared with experimental data to confirm the presence of specific conformers.

Table 3: Hypothetical Calculated Vibrational Frequencies for the Most Stable Conformer of this compound

Note: This data is for illustrative purposes only.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(C-H) | 2950 - 3000 | Methyl and Methylene C-H stretching |

| δ(CH₃) | 1450 - 1470 | Methyl C-H bending (asymmetric) |

| δ(CH₂) | 1440 - 1460 | Methylene C-H scissoring |

| δ(CH₃) | 1365 - 1385 | Methyl C-H bending (symmetric) |

| Ring Puckering | 150 - 250 | Low-frequency ring vibrations |

Experimental Protocols

While specific experimental studies on this compound are lacking, the following are detailed methodologies for key experiments that would be applicable for its characterization.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the precise molecular structure of volatile compounds.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber (typically 10⁻⁷ mbar) through a fine nozzle.[4]

-

Electron Beam Interaction: A high-energy electron beam (typically 40-60 keV) is directed to intersect the gas jet.[4]

-

Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern of concentric rings is recorded on a photographic plate or a CCD detector.[4]

-

Data Analysis: The radial distribution of scattered electron intensity is analyzed. This involves subtracting the atomic scattering background from the total scattering intensity to obtain the molecular scattering intensity.[4] This molecular scattering data is then used to refine a structural model of the molecule, yielding information on bond lengths, bond angles, and torsional angles.[4]

Matrix Isolation Infrared Spectroscopy

This technique allows for the study of individual molecules trapped in an inert solid matrix at low temperatures, which can help in identifying different conformers.

Methodology:

-

Sample Preparation: A gaseous mixture of this compound and an inert matrix gas (e.g., argon or nitrogen) with a high dilution ratio (typically 1:1000) is prepared.[5]

-

Deposition: The gas mixture is slowly deposited onto a cryogenic window (e.g., CsI or KBr) cooled to a very low temperature (around 10-20 K) within a high-vacuum cryostat.[5]

-

Spectroscopic Measurement: An FTIR spectrometer is used to record the infrared spectrum of the isolated molecules in the matrix.[6]

-

Annealing: The matrix can be gently warmed (annealed) to allow for minor structural relaxations or conformational changes, and spectra are recorded at different temperatures to observe any changes.

Computational Workflow

A typical computational workflow for the theoretical study of this compound would involve the following steps.

Methodology:

-

Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. This can be done using molecular mechanics force fields initially.

-

Quantum Mechanical Optimization: The geometries of the identified conformers are then optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain theoretical vibrational spectra.

-

Energy Refinement: Single-point energy calculations can be performed using more accurate methods (e.g., coupled-cluster theory) to obtain more reliable relative energies of the conformers.

Visualizations

The following diagrams illustrate the conceptual frameworks discussed above.

Caption: Conformational interconversion pathway for cyclopentane.

Caption: A general workflow for computational conformational analysis.

References

- 1. This compound | C9H18 | CID 123522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclopentane, 1,1,3,3-tetramethyl- [webbook.nist.gov]

- 3. This compound [stenutz.eu]

- 4. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 5. Matrix isolation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 1,1,3,3-Tetramethylcyclopentane as a Non-Polar Solvent

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetramethylcyclopentane is a cyclic, non-polar, aprotic solvent with the molecular formula C₉H₁₈.[1][2] Its unique structure, characterized by a cyclopentane (B165970) ring with four methyl groups, imparts properties that make it a compelling alternative to conventional non-polar solvents in various research and industrial applications, including organic synthesis and drug development. This document provides a comprehensive overview of its properties, potential applications, and detailed protocols for its use.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a solvent is crucial for its effective application. The key properties of this compound are summarized in the table below, alongside common non-polar solvents for comparison.

| Property | This compound | n-Hexane | Toluene (B28343) |

| Molecular Formula | C₉H₁₈[1][2] | C₆H₁₄ | C₇H₈ |

| Molecular Weight | 126.24 g/mol [1] | 86.18 g/mol | 92.14 g/mol |

| Boiling Point | ~140-142 °C | 69 °C | 111 °C |

| Melting Point | ~ -88 °C | -95 °C | -95 °C |

| Density | ~0.746 g/cm³ | 0.659 g/cm³ | 0.867 g/cm³ |

| Flash Point | ~18 °C | -22 °C | 4 °C |

| Polarity | Non-polar | Non-polar | Non-polar |

| Solubility in Water | Insoluble | Insoluble | Insoluble |

Safety and Handling

This compound is a highly flammable liquid and vapor. Appropriate safety precautions must be taken during its handling and use.

-

Hazards:

-

Highly flammable liquid and vapor.

-

May be fatal if swallowed and enters airways.

-

May cause drowsiness or dizziness.

-

Harmful to aquatic life with long-lasting effects.

-

-

Precautions:

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Use in a well-ventilated area.

-

Wear protective gloves, eye protection, and face protection.

-

Avoid release to the environment.

-

In case of ingestion, immediately call a poison center or doctor. Do NOT induce vomiting.

-

Spectroscopic Data

The following table summarizes key spectroscopic data for this compound, which can be used for its identification and characterization.

| Spectroscopic Data | Values |

| Infrared (IR) Spectrum (Vapor Phase) | Major peaks expected around 2800-3000 cm⁻¹ (C-H stretch), 1470 cm⁻¹ (CH₂ bend), 1370 cm⁻¹ (CH₃ bend).[3] |

| Mass Spectrum (Electron Ionization) | Key fragments (m/z) can be observed, aiding in structural elucidation.[4] |

Applications in Organic Synthesis

Due to its non-polar nature, relatively high boiling point, and stability, this compound can be considered as a potential solvent for a variety of organic reactions, particularly those involving non-polar reagents and intermediates.

Potential Reaction Solvent

Based on its properties, this compound could serve as a substitute for other non-polar solvents like hexane, heptane, or toluene in reactions such as:

-

Reactions sensitive to residual protic impurities: Its non-polar, aprotic nature makes it suitable for reactions involving organometallics or other moisture-sensitive reagents.

-

High-temperature reactions: Its boiling point of approximately 140-142 °C allows for conducting reactions at elevated temperatures compared to lower-boiling alkanes like hexane.

Representative Protocol: General Procedure for a Substitution Reaction

Disclaimer: The following is a representative protocol and should be adapted and optimized for specific reactions.

Objective: To utilize this compound as a solvent for a generic nucleophilic substitution reaction.

Materials:

-

Starting material (e.g., an alkyl halide)

-

Nucleophile

-

This compound (as solvent)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

Set up a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

To the flask, add the starting material and the nucleophile.

-

Add a sufficient volume of this compound to dissolve the reactants, typically aiming for a concentration of 0.1-1.0 M.

-

Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction appropriately (e.g., by adding water or a saturated aqueous solution).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with this compound or another suitable organic solvent.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by an appropriate method (e.g., column chromatography, distillation, or recrystallization).

Visualization of Experimental Workflow:

Caption: General workflow for an organic reaction using this compound.

Applications in Drug Development

In the pharmaceutical industry, solvent selection is a critical step in drug development, impacting synthesis, purification, and formulation.[5] this compound's non-polar nature suggests its potential utility in the following areas:

-

Extraction: It can be used to extract non-polar active pharmaceutical ingredients (APIs) or intermediates from aqueous or polar media.

-

Crystallization: As a non-polar solvent, it could be employed in the crystallization of non-polar drug candidates, potentially influencing polymorph formation.[6]

-

Solubility Screening: It can be included in solvent screening protocols to assess the solubility of poorly water-soluble drug candidates.[7]

Representative Protocol: Solvent Screening for a New Chemical Entity (NCE)

Disclaimer: This is a representative protocol and should be adapted based on the specific properties of the NCE and available equipment.

Objective: To evaluate the solubility of a new chemical entity in this compound as part of a broader solvent screen.

Materials:

-

New Chemical Entity (NCE) powder

-

A panel of solvents including this compound, hexane, toluene, ethyl acetate, ethanol, water, etc.

-

Vials with screw caps

-

Analytical balance

-

Shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Accurately weigh a known amount of the NCE (e.g., 5-10 mg) into a series of labeled vials.

-

To each vial, add a precise volume of a different solvent from the panel, including this compound.

-

Securely cap the vials and place them in a shaker at a constant temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to ensure saturation is reached.

-

After equilibration, visually inspect the vials for any undissolved solid.

-

Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by withdrawal or by using a syringe filter.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the NCE in the diluted aliquot using a validated HPLC or UV-Vis method.

-

Calculate the solubility of the NCE in each solvent (e.g., in mg/mL or mol/L).

Visualization of Logical Relationships in Solvent Selection:

Caption: Key factors influencing the selection of a solvent in research and development.

Conclusion

This compound presents itself as a viable non-polar solvent for various applications in organic synthesis and drug development. Its distinct physical properties, particularly its boiling point, offer potential advantages over more volatile alkanes. While specific documented applications are not widespread, its characteristics suggest it is a suitable candidate for reactions requiring non-polar, aprotic conditions, and for processes such as extraction and crystallization of non-polar compounds. The provided protocols offer a starting point for researchers to explore the utility of this compound in their work, with the potential for improved reaction control and process efficiency. As with any chemical, a thorough understanding of its safety and handling requirements is paramount.

References

- 1. This compound | C9H18 | CID 123522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclopentane, 1,1,3,3-tetramethyl- [webbook.nist.gov]

- 3. Cyclopentane, 1,1,3,3-tetramethyl- [webbook.nist.gov]

- 4. Cyclopentane, 1,1,3,3-tetramethyl- [webbook.nist.gov]

- 5. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide [mdpi.com]

- 6. pharmtech.com [pharmtech.com]

- 7. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

Application of 1,1,3,3-Tetramethylcyclopentane in Mechanistic Studies: A Theoretical and Practical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetramethylcyclopentane is a saturated cyclic hydrocarbon characterized by a five-membered ring with two pairs of geminal methyl groups. While direct applications of this compound as a mechanistic probe are not extensively documented in peer-reviewed literature, its unique structural features, particularly the significant steric hindrance imparted by the four methyl groups, make it a compelling candidate for a variety of mechanistic studies in organic chemistry. This document outlines potential applications, theoretical considerations, and detailed hypothetical protocols for its use in elucidating reaction mechanisms.

The presence of two sets of gem-dimethyl groups significantly influences the molecule's conformational flexibility and the reactivity of its C-H bonds. This steric shielding can be exploited to probe the steric requirements of catalysts, understand the regioselectivity of radical reactions, and serve as a non-reactive tracer in complex reaction mixtures.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for designing and interpreting experiments.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈ | --INVALID-LINK-- |

| Molecular Weight | 126.24 g/mol | --INVALID-LINK-- |

| Boiling Point | ~138 °C | --INVALID-LINK-- |

| Melting Point | ~ -88 °C | --INVALID-LINK-- |

| Density | 0.77 g/cm³ | --INVALID-LINK-- |

| CAS Number | 50876-33-0 | --INVALID-LINK-- |

Proposed Application 1: Probe for Steric Effects in Catalysis

Due to its bulky nature, this compound can be used to investigate the steric tolerance of catalytic active sites. By comparing its reactivity (or lack thereof) with less substituted cyclopentane (B165970) derivatives, researchers can map the steric landscape of a catalyst.

Experimental Protocol: Catalytic C-H Activation

Objective: To assess the steric accessibility of a novel C-H activation catalyst.

Materials:

-

This compound

-

Cyclopentane (as a control)

-

The catalyst to be studied

-

An appropriate oxidant (e.g., PhI(OAc)₂)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

Internal standard for GC-MS analysis (e.g., dodecane)

-

Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

-

In a glovebox, add the catalyst (e.g., 1 mol%) and the oxidant (1.2 equivalents) to a dry Schlenk flask equipped with a magnetic stir bar.

-

Add the anhydrous solvent (e.g., 5 mL).

-

Add this compound (1.0 equivalent) and the internal standard to the flask.

-

Seal the flask and remove it from the glovebox.

-

Stir the reaction mixture at the desired temperature (e.g., 80 °C) for a specified time (e.g., 24 hours).

-

Periodically, take aliquots from the reaction mixture, quench with a suitable reagent (e.g., saturated Na₂S₂O₃ solution), and extract with an organic solvent (e.g., diethyl ether).

-

Analyze the organic extracts by GC-MS to quantify the consumption of the starting material and the formation of any products.

-

Repeat the experiment using cyclopentane as the substrate under identical conditions.

Data Analysis: Compare the conversion of this compound to that of cyclopentane. A significantly lower conversion of the tetramethylated substrate would indicate that the catalyst's active site is sterically hindered.

Logical Workflow for Steric Hindrance Study```dot

Caption: Proposed radical reaction pathway.

Conclusion

While this compound has not been widely adopted as a tool in mechanistic studies, its inherent steric properties present a unique opportunity for researchers. The proposed applications and protocols provide a framework for utilizing this molecule to gain deeper insights into reaction mechanisms, particularly concerning steric effects and regioselectivity. Further research in this area could establish this compound as a valuable addition to the physical organic chemist's toolkit.

protocols for the alkylation of cyclopentane to yield 1,1,3,3-Tetramethylcyclopentane

For researchers, scientists, and drug development professionals, the synthesis of 1,1,3,3-tetramethylcyclopentane, a sterically hindered cycloalkane, presents a unique challenge. Direct alkylation of cyclopentane (B165970) is generally inefficient for producing such a highly substituted product. Therefore, a multi-step synthetic approach is required, typically commencing from a functionalized cyclopentane precursor. This document outlines a detailed protocol for the synthesis of this compound, proceeding through the key intermediate 2,2,4,4-tetramethylcyclopentanone (B1293950).

The most viable synthetic route involves the exhaustive methylation of a suitable cyclopentanone (B42830) derivative, followed by the reduction of the resulting tetramethylated ketone to the desired alkane. This application note provides a comprehensive guide to this multi-step synthesis, including reaction parameters, purification methods, and quantitative data.

Experimental Protocols

The synthesis of this compound is achieved through a two-step process:

-

Synthesis of 2,2,4,4-Tetramethylcyclopentanone: This step focuses on the gem-dimethylation of a cyclopentanone precursor.

-

Reduction of 2,2,4,4-Tetramethylcyclopentanone: The tetramethylated ketone is then converted to the final product using a Wolff-Kishner reduction.

Protocol 1: Synthesis of 2,2,4,4-Tetramethylcyclopentanone

This protocol describes the synthesis of the key intermediate, 2,2,4,4-tetramethylcyclopentanone, through the methylation of a suitable starting material. A common precursor for this reaction is 3,3-dimethylcyclopentanone (B1585620).

Materials and Reagents:

-

3,3-Dimethylcyclopentanone

-

Methyl iodide (CH₃I)

-

Sodium amide (NaNH₂) or other strong base

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a solution of 3,3-dimethylcyclopentanone in anhydrous diethyl ether.

-

Deprotonation: While stirring under a nitrogen atmosphere, slowly add a suspension of sodium amide in anhydrous diethyl ether to the flask at room temperature. The reaction mixture is then typically heated to reflux to ensure complete formation of the enolate.

-

Methylation: Cool the reaction mixture to 0°C. Add methyl iodide dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours to drive the reaction to completion.

-

Quenching and Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure 2,2,4,4-tetramethylcyclopentanone.

Quantitative Data:

| Parameter | Value |

| Starting Material | 3,3-Dimethylcyclopentanone |

| Methylating Agent | Methyl Iodide |

| Base | Sodium Amide |

| Solvent | Anhydrous Diethyl Ether |

| Reaction Temperature | Reflux |

| Yield | Variable, typically moderate |

Protocol 2: Wolff-Kishner Reduction of 2,2,4,4-Tetramethylcyclopentanone

This protocol details the reduction of the carbonyl group in 2,2,4,4-tetramethylcyclopentanone to a methylene (B1212753) group, yielding the final product, this compound. The Wolff-Kishner reduction is well-suited for this transformation due to the steric hindrance around the carbonyl group.[1][2]

Materials and Reagents:

-

2,2,4,4-Tetramethylcyclopentanone

-

Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O)

-

Potassium hydroxide (B78521) (KOH)

-

Diethylene glycol or other high-boiling solvent

-

Hydrochloric acid (HCl) for neutralization

-

Diethyl ether for extraction

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, dissolve 2,2,4,4-tetramethylcyclopentanone in diethylene glycol. Add hydrazine hydrate and potassium hydroxide pellets.

-

Reaction: Heat the mixture to a temperature that allows for the formation of the hydrazone and the subsequent evolution of nitrogen gas (typically 180-200°C). The reaction is monitored until the evolution of nitrogen ceases.

-

Work-up: Cool the reaction mixture and pour it into a beaker of cold water. Neutralize the solution with hydrochloric acid.

-

Extraction and Purification: Extract the aqueous mixture with diethyl ether. Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate. Remove the solvent by distillation. The resulting crude product can be purified by fractional distillation to afford pure this compound.

Quantitative Data:

| Parameter | Value |

| Starting Material | 2,2,4,4-Tetramethylcyclopentanone |

| Reducing Agent | Hydrazine Hydrate |

| Base | Potassium Hydroxide |

| Solvent | Diethylene Glycol |

| Reaction Temperature | 180-200°C |

| Yield | Typically high |

Experimental Workflow and Signaling Pathways

The overall synthetic pathway can be visualized as a two-step process, as illustrated in the following workflow diagram.

References

Application Notes and Protocols for 1,1,3,3-Tetramethylcyclopentane as a Potential Internal Standard in GC-MS Analysis

Disclaimer: Extensive literature searches did not yield specific, published applications detailing the use of 1,1,3,3-tetramethylcyclopentane as an internal standard for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The following application notes and protocols are therefore presented as a hypothetical guide based on the physicochemical properties of the compound and established principles of internal standard use in GC-MS for the analysis of volatile and semi-volatile organic compounds.

Introduction

Quantitative analysis by GC-MS requires a high degree of precision and accuracy. The use of an internal standard (IS) is a widely accepted technique to correct for variations in sample injection volume, derivatization efficiency, and instrument response.[1] An ideal internal standard is a compound that is chemically similar to the analyte(s) of interest, is not naturally present in the sample matrix, and is chromatographically resolved from other sample components.[2]

This compound, a saturated cyclic hydrocarbon, possesses several properties that make it a suitable candidate as an internal standard for the analysis of certain classes of compounds, such as volatile organic compounds (VOCs) and other hydrocarbons. Its key characteristics include:

-

Chemical Inertness: As a saturated hydrocarbon, it is generally unreactive, which is a desirable trait for an internal standard.

-

Thermal Stability: It is stable at typical GC-MS inlet and oven temperatures.

-

Distinct Mass Spectrum: Its fragmentation pattern in mass spectrometry allows for selective detection and quantification.

-

Appropriate Volatility: Its boiling point suggests it would be suitable for methods analyzing volatile to semi-volatile compounds.

These application notes provide a framework for the potential use of this compound as an internal standard, including hypothetical experimental protocols and data evaluation.

Physicochemical Properties of this compound

A summary of the key properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C9H18 | [3][4] |

| Molecular Weight | 126.24 g/mol | [3] |

| CAS Number | 50876-33-0 | [3][4] |

| Boiling Point | Data not readily available in search results | |

| Kovats Retention Index (Standard Non-polar) | 770 | [3] |

Hypothetical Application: Quantification of Volatile Hydrocarbons in a Synthetic Mixture

This section outlines a hypothetical application for the quantification of a mixture of volatile hydrocarbons (e.g., toluene, ethylbenzene, and xylenes) using this compound as an internal standard.

Experimental Protocol

3.1.1. Materials and Reagents

-

Toluene (analytical standard grade)

-

Ethylbenzene (analytical standard grade)

-